molecular formula C13H26N2 B1366355 (1-(Cyclohexylmethyl)piperidin-4-yl)methanamine

(1-(Cyclohexylmethyl)piperidin-4-yl)methanamine

Katalognummer: B1366355
Molekulargewicht: 210.36 g/mol
InChI-Schlüssel: BVSQSPAHHLJKMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-(Cyclohexylmethyl)piperidin-4-yl)methanamine: is an organic compound with the molecular formula C13H26N2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Cyclohexylmethyl)piperidin-4-yl)methanamine typically involves the reaction of cyclohexylmethyl chloride with piperidine, followed by reductive amination. The reaction conditions often include the use of a solvent such as ethanol or methanol and a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: (1-(Cyclohexylmethyl)piperidin-4-yl)methanamine can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: Various substituted piperidines

Wissenschaftliche Forschungsanwendungen

(1-(Cyclohexylmethyl)piperidin-4-yl)methanamine: has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1-(Cyclohexylmethyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but it is believed to involve binding to active sites and altering the conformation of target molecules.

Vergleich Mit ähnlichen Verbindungen

(1-(Cyclohexylmethyl)piperidin-4-yl)methanamine: can be compared with other similar compounds, such as:

    [1-(Cyclohexylmethyl)piperidin-4-yl]methanol: This compound has a hydroxyl group instead of an amine group, leading to different chemical properties and reactivity.

    [1-(Cyclohexylmethyl)piperidin-4-yl]methanone:

    [1-(Cyclohexylmethyl)piperidin-4-yl]methanoic acid:

The uniqueness of This compound lies in its specific structure and the presence of the amine group, which makes it suitable for various chemical reactions and applications.

Eigenschaften

Molekularformel

C13H26N2

Molekulargewicht

210.36 g/mol

IUPAC-Name

[1-(cyclohexylmethyl)piperidin-4-yl]methanamine

InChI

InChI=1S/C13H26N2/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h12-13H,1-11,14H2

InChI-Schlüssel

BVSQSPAHHLJKMD-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)CN2CCC(CC2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.